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Compound of Interest

Compound Name: Achyranthoside C

Cat. No.: B1201575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Achyranthoside C, encompassing Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data. It also details relevant experimental protocols and explores potential

signaling pathways associated with related compounds, offering valuable insights for

researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Achyranthoside C
It is crucial to note that the name "Achyranthoside C" has been attributed to two distinct

chemical entities in scientific literature: a triterpenoid saponin and an isoflavonoid glycoside.

This guide presents the spectroscopic data for both compounds to ensure clarity and prevent

ambiguity in research.

Achyranthoside C (Triterpenoid Saponin)
First isolated from the roots of Achyranthes fauriei, this compound is an oleanolic acid saponin.

[1] While the complete ¹H and ¹³C NMR data in a tabulated format is not readily available in the

primary literature, a comprehensive review by Kiuchi (2022) indicates that the ¹³C NMR data for

this and related saponins are provided in the supplementary material of that publication.[2]

Another name for this compound is Betavulgaroside III.[2]

Mass Spectrometry (MS) Data:
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The molecular formula for the saponin Achyranthoside C is C₄₇H₇₂O₂₀. Predicted mass

spectrometry data is available through public chemical databases.

Adduct m/z

[M+H]⁺ 957.46898

[M+Na]⁺ 979.45092

[M-H]⁻ 955.45442

[M+NH₄]⁺ 974.49552

[M+K]⁺ 995.42486

[M+H-H₂O]⁺ 939.45896

[M+HCOO]⁻ 1001.4599

[M+CH₃COO]⁻ 1015.4756

Achyranthoside C (Isoflavonoid Glycoside)
A compound more recently isolated from the rhizomes of Achyranthes bidentata has also been

named Achyranthoside C.[1] This is an isoflavonoid glycoside with a molecular formula of

C₂₄H₂₆O₁₁.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data:[1]
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Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)

2 155.6 8.01 (s)

3 125.1 -

4 176.5 -

5 159.2 -

6 99.8 6.45 (s)

7 160.1 -

8 106.1 4.60 (s)

9 158.8 -

10 106.9 -

1' 124.5 -

2' 131.2 7.01 (m)

3' 116.3 6.91 (m)

4' 158.9 -

5' 116.3 6.91 (m)

6' 131.2 7.01 (m)

Glc

1'' 101.2 5.08 (d, 7.2)

2'' 74.9 3.49 (m)

3'' 78.1 3.45 (m)

4'' 71.3 3.41 (m)

5'' 77.9 3.52 (m)

6'' 62.5 3.91 (m), 3.73 (m)

-OCH₂- at C-8 61.9 -
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High-Resolution Mass Spectrometry (HR-MS) Data:[1]

[M+H]⁺:m/z 491.1555 (calculated for C₂₄H₂₇O₁₁, 491.1547)

Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and

spectroscopic analysis of triterpenoid saponins like Achyranthoside C. These are based on

common methodologies reported in the literature for similar compounds.

Isolation and Purification of Triterpenoid Saponins
A typical workflow for the isolation of saponins from plant material is outlined below.
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Dried & Powdered Plant Material
(e.g., Achyranthes fauriei roots)

Extraction with Methanol (MeOH)

Liquid-Liquid Partition
(n-BuOH/H₂O)

Crude Saponin Fraction
(n-BuOH layer)

Column Chromatography
(e.g., Diaion HP-20)

Elution with MeOH/H₂O gradients

Silica Gel Column Chromatography

Preparative HPLC

Pure Achyranthoside C

Click to download full resolution via product page

Figure 1: General workflow for the isolation of triterpenoid saponins.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of natural products.

Sample Preparation: Purified Achyranthoside C is dissolved in a deuterated solvent,

typically methanol-d₄ (CD₃OD) or pyridine-d₅, at a concentration of 5-10 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

1D NMR: Standard ¹H and ¹³C{¹H} spectra are recorded to observe the chemical shifts and

multiplicities of protons and carbons.

2D NMR: A suite of 2D NMR experiments is crucial for unambiguous assignments:

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons (2-3 bonds), which is key for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

elucidate the stereochemistry.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap, are commonly used.

Ionization Source: Electrospray ionization (ESI) is typically employed for saponins, which are

polar and non-volatile. Analysis can be performed in both positive and negative ion modes.
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Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the

molecular ion. Tandem MS (MS/MS) experiments are performed to obtain fragmentation

patterns, which can aid in the structural elucidation of the aglycone and sugar moieties.

Signaling Pathway Visualizations
While the direct signaling pathways of Achyranthoside C are not extensively studied, related

saponins from Achyranthes have been shown to modulate specific cellular pathways. The

following diagrams illustrate these potential mechanisms of action.

Caspase-Mediated Apoptosis Pathway
A derivative of a related saponin, Achyranthoside H methyl ester, has been shown to induce

apoptosis in cancer cells through the activation of caspases. This pathway is a critical

mechanism for programmed cell death.
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Figure 2: Caspase activation pathway induced by a related saponin.

Inhibition of Inflammatory Signaling Pathways
Total saponins from Achyranthes bidentata have been reported to exert anti-inflammatory

effects by inhibiting key signaling pathways such as MAPK/Akt/NF-κB. This is relevant in
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conditions like osteoarthritis.
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Figure 3: Inhibition of MAPK/Akt/NF-κB signaling by Achyranthes saponins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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